REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:11][CH2:12][O:13][CH3:14])=[C:7]([CH:10]=1)[CH:8]=[O:9].[CH3:15][O:16]C1C(OC)=CC(C=O)=C(O)C=1>>[CH3:15][O:16][C:4]1[C:3]([O:2][CH3:1])=[CH:10][C:7]([CH:8]=[O:9])=[C:6]([O:11][CH2:12][O:13][CH3:14])[CH:5]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C=O)C1)OCOC
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Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=O)C=C1OC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=O)C=C1OC)OCOC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |